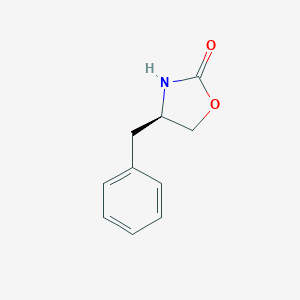

(R)-4-Benzyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370594 | |

| Record name | (R)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-44-7 | |

| Record name | (R)-4-Benzyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102029-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Benzyl-2-oxazolidinone physical properties

An In-depth Technical Guide to the Physical Properties of (R)-4-Benzyl-2-oxazolidinone

Introduction

This compound is a crucial chiral auxiliary in synthetic organic chemistry, widely employed to achieve high levels of stereoselectivity in a variety of chemical transformations. Its rigid heterocyclic structure and the presence of a stereocenter make it an invaluable tool for the asymmetric synthesis of complex molecules, including pharmaceuticals like antitumor agents, anesthetics, and HIV protease inhibitors.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows relevant to its application, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline powder with a faint, characteristic odor.[1][2] It is known to be hygroscopic and should be stored at ambient temperatures in a cool, dry place away from light and moisture.[1] While it is insoluble in water, it demonstrates good solubility in organic solvents such as chloroform, methanol, and ethanol.[1][2][3]

Data Summary

The key quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 102029-44-7 | [1][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | White to light yellow crystal powder | [1][2] |

| Melting Point | 88-90 °C | [2][5] |

| 86-89 °C | [3] | |

| Specific Rotation [α] | +64° (c=1, Chloroform, 18°C, D-line) | [5] |

| +62° (c=1, Chloroform) | [2] | |

| -14.5° (c=5, Methanol) | [2][6] | |

| Boiling Point | ~396.6 °C (Predicted, 760 mmHg) | [] |

| 309.12 °C (Rough Estimate) | [2] | |

| Density | 1.21 g/mL (Predicted) | [] |

| 1.1607 (Rough Estimate) | [2] | |

| Solubility | Insoluble in water; Soluble in Chloroform, Methanol, Ethanol | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available through various chemical databases such as ChemicalBook.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard protocols for key analytical procedures.

Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a solid chemical compound like this compound.

Caption: General workflow for determining the physical properties of a solid sample.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[11]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12][13]

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material.[11] Tap the tube gently to pack the solid to a height of about 3 mm at the sealed end.[14]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[11][14]

-

Heating:

-

Observation and Recording: Record the temperature at which the solid first begins to melt (T₁) and the temperature at which the entire sample has turned into a clear liquid (T₂). The melting point is reported as the range T₁-T₂.[11]

Specific Rotation Measurement

Optical rotation is a defining characteristic of chiral compounds, measured using a polarimeter. The specific rotation is a standardized value calculated from the observed rotation.[16][17]

Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., chloroform or methanol) using a volumetric flask to achieve a known concentration (c), typically in g/mL.[16][18]

-

Polarimeter Calibration: Clean and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the pure solvent. Zero the instrument.[19]

-

Sample Measurement: Rinse the sample tube with the prepared solution, then fill it, ensuring no air bubbles are present.[16] Place the tube in the polarimeter.

-

Angle of Rotation: Rotate the analyzer until the light intensity is at its minimum or the fields of view are equally illuminated.[16] Record the observed angle of rotation (α). A clockwise rotation is positive (+), and a counter-clockwise rotation is negative (-).[17]

-

Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀᴰ = α / (c × l) Where T is the temperature and D refers to the sodium D-line wavelength (589 nm), the standard light source.[16][17]

Spectroscopic Analysis Protocols (General Overview)

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20][21]

-

Data Acquisition: Place the sample in the NMR spectrometer. The instrument is locked onto the solvent's deuterium signal, and the magnetic field is shimmed for homogeneity.[20][22] Standard pulse sequences are used to acquire ¹H and ¹³C spectra.[22][23]

-

Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier Transform to generate the spectrum.[22] The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).[22][23]

b. Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[24]

-

Sample Preparation (KBr Pellet): Alternatively, 0.5-1.0 mg of the sample is ground with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is pressed under high pressure to form a transparent pellet.[25][26]

-

Data Acquisition: A background spectrum of the empty instrument (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.[24] The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

c. Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[27] Common ionization techniques include Electron Impact (EI) or Electrospray Ionization (ESI).[27][28]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[27][29]

-

Detection: An ion detector measures the abundance of ions at each m/z value, and the data is plotted as a mass spectrum (relative intensity vs. m/z).[27]

Application in Asymmetric Synthesis

This compound serves as a powerful chiral auxiliary. It is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered.

Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.

This well-defined process, enabled by the physical and stereochemical properties of auxiliaries like this compound, is a cornerstone of modern pharmaceutical and fine chemical manufacturing.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 102029-44-7 [chemicalbook.com]

- 3. (R)-(+)-4-Benzyl-2-oxazolidinone, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound(102029-44-7) 1H NMR [m.chemicalbook.com]

- 9. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR [m.chemicalbook.com]

- 10. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. westlab.com [westlab.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 17. Specific rotation - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. iajps.com [iajps.com]

- 20. books.rsc.org [books.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 23. chem.uiowa.edu [chem.uiowa.edu]

- 24. emeraldcloudlab.com [emeraldcloudlab.com]

- 25. webassign.net [webassign.net]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. Mass Spectrometry [www2.chemistry.msu.edu]

- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 29. rsc.org [rsc.org]

(R)-4-Benzyl-2-oxazolidinone CAS number and structure

An In-depth Technical Guide to (R)-4-Benzyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

This compound is a widely utilized chiral auxiliary in asymmetric synthesis, valued for its ability to direct stereoselective transformations. Its robust crystalline nature and reliable stereochemical control have made it an indispensable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.

Chemical Structure:

Physicochemical Properties:

The physical and chemical properties of this compound are summarized in the table below. It is a white to off-white crystalline solid, soluble in many organic solvents but sparingly soluble in water.[1]

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 86 °C | [3][4] |

| Boiling Point | 150-160 °C @ 0.5 Torr | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in methanol, ethanol, and chloroform; Insoluble in water. | [1][4] |

| Specific Rotation | +62° (c=1, CHCl₃) | [4] |

Synthesis and Manufacturing

The most common synthetic route to this compound begins with the naturally occurring amino acid, L-phenylalanine.[7] This precursor is first reduced to the corresponding amino alcohol, (R)-2-amino-3-phenyl-1-propanol, which is then cyclized to form the final oxazolidinone ring.[7] While various reducing agents have been employed, a safer and more efficient method utilizes lithium aluminum hydride with a controlled quench, followed by cyclization with diethyl carbonate.[7] This process is advantageous due to the use of inexpensive reagents, environmental friendliness, and a high overall yield, making it suitable for large-scale production.[7]

A generalized workflow for the synthesis is presented below:

Applications in Asymmetric Synthesis

This compound is a cornerstone of modern asymmetric synthesis, primarily employed as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

The utility of this compound extends to a variety of carbon-carbon bond-forming reactions, including:

-

Asymmetric Alkylation: Enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation.[8] The bulky benzyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[8]

-

Asymmetric Aldol Reactions: Boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity.[9] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model.[8]

-

Asymmetric Conjugate Additions: N-enoyl oxazolidinones are effective Michael acceptors in conjugate addition reactions with various nucleophiles.

-

Asymmetric Diels-Alder Reactions: N-acryloyl derivatives can participate in diastereoselective Diels-Alder cycloadditions.

These applications have been instrumental in the synthesis of numerous biologically active compounds and natural products, including the preparation of enantiopure carbocyclic nucleosides that act as HIV protease inhibitors, as well as in the synthesis of β-lactams and α-amino acids.[1][6]

The general workflow for an asymmetric alkylation using an oxazolidinone auxiliary is depicted below:

Experimental Protocols

The following are representative experimental protocols for the key steps in utilizing this compound in asymmetric synthesis. These protocols are adapted from established procedures for the (S)-enantiomer and are directly applicable to the (R)-enantiomer.[9]

Protocol 1: N-Acylation of this compound

This procedure describes the acylation of the oxazolidinone auxiliary with an acid chloride to form the corresponding N-acyl imide.

-

Materials:

-

This compound

-

Acyl chloride (e.g., propionyl chloride)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Add the acyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Asymmetric Alkylation of N-Acyl-(R)-4-Benzyl-2-oxazolidinone

This protocol details the diastereoselective alkylation of the N-acyl oxazolidinone.

-

Materials:

-

N-Propionyl-(R)-4-benzyl-2-oxazolidinone

-

Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))

-

Alkylating agent (e.g., benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(R)-4-benzyl-2-oxazolidinone (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of the strong base (1.1 equivalents) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the enolate.

-

Add the alkylating agent (1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and perform an aqueous workup followed by extraction with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by chromatography.

-

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It is recommended to work in a well-ventilated area or a fume hood.[1] The compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][3]

Hazard and Precautionary Statements:

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a powerful and versatile chiral auxiliary that has significantly impacted the field of asymmetric synthesis. Its predictable stereochemical control, ease of handling, and the ability to be efficiently synthesized make it a valuable tool for chemists in academia and industry. The methodologies developed around this and related oxazolidinones continue to be fundamental in the stereoselective construction of complex organic molecules, driving innovation in drug discovery and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 102029-44-7 | FB18329 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 102029-44-7 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of (R)-4-Benzyl-2-oxazolidinone from L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-4-Benzyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis, from the readily available starting material, L-phenylalanine. This document details the common synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound is a widely utilized chiral auxiliary in organic synthesis, enabling the stereoselective formation of new chiral centers in a variety of chemical transformations.[1] Its utility is particularly pronounced in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The synthesis of this valuable compound is most commonly achieved through a two-step process starting from the natural amino acid L-phenylalanine. This involves the reduction of the carboxylic acid functionality to an alcohol, followed by cyclization to form the oxazolidinone ring. This guide will explore two prominent methods for this transformation, highlighting the reagents, reaction conditions, and expected outcomes.

Synthetic Pathway Overview

The conversion of L-phenylalanine to this compound proceeds via the intermediate (S)-2-amino-3-phenyl-1-propanol, also known as L-phenylalaninol. The general synthetic scheme is as follows:

Caption: General two-step reaction pathway for the synthesis of this compound from L-phenylalanine.

Experimental Protocols

This section details two distinct and effective protocols for the synthesis of this compound.

Method 1: Lithium Aluminum Hydride Reduction and Diethyl Carbonate Cyclization

This method employs the potent reducing agent lithium aluminum hydride (LiAlH₄) for the initial reduction, followed by cyclization using diethyl carbonate and a base.

Experimental Workflow:

Caption: Experimental workflow for the synthesis using LiAlH₄ reduction and diethyl carbonate cyclization.

Detailed Protocol:

Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol [1]

-

In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, suspend L-phenylalanine in anhydrous tetrahydrofuran (THF).

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF dropwise, maintaining the temperature below 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Carefully quench the reaction by the dropwise addition of methanol, followed by water and a 20% aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with THF.

-

The filtrate is then concentrated under reduced pressure. To the residue, add ethyl acetate and petroleum ether and stir for 2 hours to precipitate the product.

-

Filter the white solid and dry it to obtain (S)-2-amino-3-phenyl-1-propanol.

Step 2: Synthesis of this compound [1]

-

In a three-neck flask, heat diethyl carbonate to 120-130°C.

-

Add the (S)-2-amino-3-phenyl-1-propanol obtained from the previous step.

-

Slowly add a 20% solution of sodium ethoxide in ethanol dropwise.

-

After the addition, continue the reaction for another 30 minutes.

-

Cool the reaction mixture to room temperature and remove the excess diethyl carbonate by vacuum distillation.

-

To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization.

Method 2: Borane Reduction and Diethyl Carbonate Cyclization

This method utilizes a borane complex for the reduction of the carboxylic acid, which can be a safer alternative to LiAlH₄.

Detailed Protocol:

Step 1: Synthesis of (S)-Phenylalanol [2]

-

In a dry three-necked flask equipped with a mechanical stirrer and a reflux condenser, place (S)-phenylalanine.

-

Add anhydrous tetrahydrofuran (THF) to create a slurry.

-

Add boron trifluoride etherate dropwise over 30 minutes with stirring.

-

Heat the mixture at reflux for 2 hours, resulting in a clear solution.

-

To the vigorously refluxing solution, carefully add borane-dimethyl sulfide complex over a period of 100 minutes.

-

Continue to heat at reflux for an additional 6 hours after the addition is complete.

-

Cool the solution to room temperature and quench the excess borane by the slow addition of a 1:1 THF-water solution, followed by 5 M aqueous sodium hydroxide.

-

Heat the two-phase mixture at reflux for 12 hours, then cool to room temperature and filter.

-

Concentrate the filtrate and extract with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallize from ethyl acetate to obtain pure (S)-phenylalanol.

Step 2: Synthesis of (S)-4-(phenylmethyl)-2-oxazolidinone [2]

-

In a flask, combine (S)-phenylalanol, anhydrous potassium carbonate, and diethyl carbonate.

-

Heat the mixture in an oil bath preheated to 135°C until the solids dissolve.

-

Collect the ethanol byproduct by distillation over a 2.5-hour period.

-

After the distillation ceases, cool the solution to room temperature.

-

Dilute the mixture with dichloromethane and wash with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Recrystallize the crude solid from a 2:1 ethyl acetate-hexane solution to afford the final product.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Yields

| Step | Method | Reagents | Reported Yield | Reference |

| Reduction | LiAlH₄ | LiAlH₄ in THF | 82% | [1] |

| Reduction | Borane | BF₃·OEt₂, BH₃·SMe₂ in THF | 73-75% | [2] |

| Cyclization | Diethyl Carbonate/NaOEt | Diethyl carbonate, Sodium ethoxide | - | [1] |

| Cyclization | Diethyl Carbonate/K₂CO₃ | Diethyl carbonate, Potassium carbonate | 78-79% | [2] |

| Overall | LiAlH₄ Method | - | 66% | [1] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [4] |

| Melting Point | 84.5–86.5°C | [2] |

| Melting Point | 86.00 °C | [3] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Insoluble in water, soluble in chloroform | [5] |

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. Quenching should be performed slowly and at low temperatures.

-

Borane-dimethyl sulfide complex and Boron trifluoride etherate: These reagents are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate protective gear.

-

Diethyl carbonate: This reagent is flammable. Avoid open flames and ensure adequate ventilation.

-

Sodium ethoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from L-phenylalanine is a well-established and reliable process. Both the lithium aluminum hydride and borane-based reduction methods provide good yields of the intermediate amino alcohol. The subsequent cyclization with diethyl carbonate is also efficient. The choice of method may depend on the available equipment, safety considerations, and scale of the reaction. This guide provides the necessary details for researchers to successfully synthesize this important chiral auxiliary for their applications in asymmetric synthesis and drug development.

References

The (R)-4-Benzyl-2-oxazolidinone Auxiliary: A Technical Guide to Stereocontrol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable method for introducing stereocenters with high fidelity. This technical guide provides an in-depth exploration of the mechanism of stereocontrol exerted by the widely used (R)-4-benzyl-2-oxazolidinone, an Evans auxiliary, in key carbon-carbon bond-forming reactions. This document details the underlying principles, presents quantitative data, provides experimental protocols, and visualizes the controlling interactions.

Core Principle: Steric Hindrance and Chelation Control

The remarkable stereodirecting power of the this compound auxiliary stems from a combination of steric hindrance and chelation.[1][2] Once acylated, the oxazolidinone nitrogen becomes part of an imide system. Deprotonation of the α-carbon of the acyl group generates a rigid, chelated (Z)-enolate.[1] The key to the stereocontrol lies in the conformation of this enolate. The benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective reaction.[1]

Key Asymmetric Reactions and Quantitative Outcomes

The this compound auxiliary is versatile and has been successfully employed in a range of asymmetric transformations, including acylations, alkylations, and aldol reactions. The high degree of stereocontrol is evident from the excellent diastereomeric ratios consistently achieved.

Asymmetric Acylation

The introduction of an acyl group to the chiral auxiliary is the initial step in harnessing its stereodirecting capabilities. While this reaction does not create a new stereocenter on the substrate, the efficiency and predictability of this step are crucial for the overall synthetic sequence.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The reaction proceeds with high diastereoselectivity, governed by the sterically demanding benzyl group of the auxiliary.

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Benzyl bromide | Benzyl | 91 | >99:1 |

| 2 | Allyl iodide | Allyl | 80 | 98:2 |

| 3 | Methyl iodide | Methyl | 92 | 97:3 |

| 4 | Ethyl iodide | Ethyl | 85 | 98:2 |

| 5 | Isopropyl iodide | Isopropyl | 65 | 95:5 |

Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. The reaction of a boron enolate of an N-acyl oxazolidinone with an aldehyde proceeds via a highly ordered transition state to furnish the syn-aldol adduct with exceptional diastereoselectivity.[3][4]

| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) |

|---|---|---|---|---|

| 1 | Isobutyraldehyde | Isopropyl | 85 | >99:1 |

| 2 | Benzaldehyde | Phenyl | 80 | 98:2 |

| 3 | Propionaldehyde | Ethyl | 88 | 97:3 |

| 4 | Acetaldehyde | Methyl | 75 | 95:5 |

Mechanistic Insights and Visualization

The predictable stereochemical outcomes of these reactions are best understood through the analysis of their transition state models.

Asymmetric Alkylation: The Chelated (Z)-Enolate

In the alkylation reaction, the formation of a rigid, chelated (Z)-enolate is paramount. The metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric bulk of the benzyl group, dictates the trajectory of the incoming electrophile.

Asymmetric Aldol Reaction: The Zimmerman-Traxler Model

The high syn-diastereoselectivity observed in the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[3][4] The reaction proceeds through a closed, six-membered, chair-like transition state where the metal (boron) is coordinated to both the enolate oxygen and the aldehyde oxygen. To minimize 1,3-diaxial interactions, the substituent of the aldehyde (R') occupies a pseudo-equatorial position. The steric influence of the benzyl group on the auxiliary then directs the facial selectivity of the aldehyde's approach to the enolate.

Experimental Protocols

The following protocols are representative examples for the key transformations involving the this compound auxiliary.

Protocol 1: N-Acylation of this compound

This procedure describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

-

This compound

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

References

Spectroscopic Analysis of (R)-4-Benzyl-2-oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral auxiliary, (R)-4-Benzyl-2-oxazolidinone. Detailed experimental protocols and structured data tables are presented to support research and development in asymmetric synthesis and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are crucial for structural verification and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 399.65 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.37 - 7.17 | m | Ar-H (5H) |

| ~6.36 | br s | NH (1H) |

| 4.43 - 4.37 | m | CH -N (1H) |

| 4.13 | dd | O-CH ₂ (1H) |

| 4.09 | t | O-CH ₂ (1H) |

| 2.91 | dd | Ar-CH ₂ (1H) |

| 2.84 | dd | Ar-CH ₂ (1H) |

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.9 | C =O |

| 135.2 | Ar-C (quat) |

| 129.4 | Ar-C H |

| 128.9 | Ar-C H |

| 127.2 | Ar-C H |

| 69.8 | O-C H₂ |

| 55.4 | N-C H |

| 41.5 | Ar-C H₂ |

Note: Data is for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent.[2]

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H Stretch |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch |

| ~1750 | Carbonyl (C=O) Stretch (urethane) |

| 1600 - 1450 | Aromatic C=C Bending |

| ~1220 | C-O Stretch |

Characteristic absorption values are derived from typical IR spectra of oxazolidinones.[3][4]

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR data are provided below. Adherence to these protocols is essential for obtaining high-quality, reproducible results.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5][6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5]

-

Gently swirl the vial until the sample is completely dissolved.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire data using proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum using the residual solvent peak of CHCl₃ at 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.

-

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Ensure all equipment (agate mortar, pestle, die set) is clean and thoroughly dry, as potassium bromide (KBr) is highly hygroscopic.[8]

-

Place approximately 1-2 mg of the solid this compound sample into the agate mortar and grind it into a very fine powder.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[8]

-

Gently but thoroughly mix the sample and KBr by trituration for about one minute until a homogeneous mixture is obtained.

-

Transfer a small amount of the mixture into the pellet-forming die.

-

Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet.

-

-

Instrumental Analysis:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the KBr pellet into the IR beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

References

- 1. This compound(102029-44-7) 1H NMR spectrum [chemicalbook.com]

- 2. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 13C NMR [m.chemicalbook.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

The Genesis and Evolution of Evans' Chiral Auxiliaries: A Technical Guide

Abstract

Since their introduction in the early 1980s by David A. Evans and his research group, chiral oxazolidinone-based auxiliaries have become an indispensable tool in the field of asymmetric synthesis.[1][2] Their remarkable ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions has solidified their role in the synthesis of complex, stereochemically rich molecules, including numerous natural products and pharmaceutical agents.[3] This technical guide provides a comprehensive overview of the historical development of Evans' chiral auxiliaries, their mechanism of action, and their broad utility in asymmetric synthesis. Detailed experimental protocols for their synthesis, application in diastereoselective alkylation and aldol reactions, and subsequent removal are provided, along with quantitative data to illustrate their efficacy.

Introduction: The Dawn of a New Era in Asymmetric Synthesis

The challenge of controlling stereochemistry in chemical reactions is a central theme in modern organic synthesis. The development of methods to selectively produce a single enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often associated with a specific stereoisomer. The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, was a significant advancement in this pursuit.[3]

In 1981 and 1982, David A. Evans published seminal papers that introduced a new class of chiral auxiliaries based on oxazolidinone scaffolds derived from readily available amino acids.[1] These auxiliaries proved to be exceptionally effective in directing the stereochemical outcome of enolate alkylations and aldol reactions, consistently affording high diastereoselectivities.[4][5] The predictability of the stereochemical outcome, coupled with the operational simplicity of the methodology, led to the rapid and widespread adoption of Evans' auxiliaries by the synthetic chemistry community.

The Core Principle: Mechanism of Stereochemical Induction

The remarkable stereodirecting power of Evans' chiral auxiliaries stems from a combination of steric and electronic factors that create a highly ordered and predictable transition state. The general workflow involves three key stages: the attachment of the auxiliary to a carboxylic acid derivative, the diastereoselective enolate reaction, and the subsequent removal of the auxiliary.

The mechanism of stereocontrol is best illustrated by considering the chelated transition state of the enolate. Upon deprotonation of the N-acyl oxazolidinone, the resulting metal enolate (typically lithium, sodium, or boron) forms a rigid, chelated five-membered ring involving the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valine or a benzyl group from phenylalanine) effectively shields one face of the enolate. This steric hindrance forces the incoming electrophile to approach from the less hindered face, leading to the observed high diastereoselectivity.[1]

Caption: Mechanism of Stereocontrol in Evans' Alkylation.

Quantitative Data: A Testament to Efficacy

The utility of Evans' chiral auxiliaries is underscored by the consistently high levels of diastereoselectivity and chemical yield achieved in a wide range of reactions. The following tables summarize representative data for diastereoselective alkylation and aldol reactions.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 | [6][7] |

| Propionyl | Benzyl bromide | LDA | >99:1 | 90 | |

| Acetyl | Methyl iodide | LDA | 95:5 | 85 | |

| Glycolate derivative | Allylic iodide | >98:2 | 70-85 | [8] |

Table 2: Diastereoselective Aldol Reactions of N-Acyloxazolidinones

| N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Propionyl | Isobutyraldehyde | Bu₂BOTf | >500:1 | 88 | [9][10] |

| Propionyl | n-Butyraldehyde | Bu₂BOTf | 141:1 | 75 | [9][10] |

| Propionyl | Benzaldehyde | Bu₂BOTf | >100:1 | 95 | |

| Propionyl | n-Octanal | Bu₂BOTf | >95:5 | 90 | [11] |

Experimental Protocols: A Practical Guide

The following sections provide detailed, representative experimental protocols for the key steps in the application of Evans' chiral auxiliaries.

Synthesis of a Representative Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a commonly used Evans auxiliary from (1S,2R)-(-)-norephedrine.

Materials:

-

(1S,2R)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).[12]

-

Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

-

Continue heating until the distillation ceases (approximately 5 hours).

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer with water (2 x), dry over magnesium sulfate, and concentrate in vacuo to obtain a solid.

-

Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[12]

N-Acylation of the Chiral Auxiliary

This protocol details the acylation of the chiral auxiliary with propionyl chloride.

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Propionyl chloride

Procedure:

-

Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.[13]

-

Add propionyl chloride (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Diastereoselective Alkylation

This protocol describes the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

-

N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Benzyl bromide

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.[13]

-

In a separate flask, dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the substrate solution to the LDA solution via cannula and stir for 30 minutes at -78 °C to form the enolate.

-

Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

-

Purify by flash column chromatography.

Cleavage of the Chiral Auxiliary

This protocol details the removal of the chiral auxiliary to yield the corresponding carboxylic acid using lithium hydroperoxide.

Materials:

-

Alkylated N-acyloxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

30% Aqueous hydrogen peroxide

-

Lithium hydroxide (LiOH)

-

Aqueous sodium sulfite

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.[13]

-

Stir the reaction vigorously at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the chiral auxiliary with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with an organic solvent.

-

Dry the organic layer containing the carboxylic acid over magnesium sulfate and concentrate in vacuo.

Logical Development and Modern Extensions

The initial success of Evans' auxiliaries in alkylation and aldol reactions spurred further research into their applications and modifications. Over the years, the methodology has been extended to a variety of other asymmetric transformations, including Diels-Alder reactions, conjugate additions, and aminations.[2][14] Furthermore, new generations of chiral auxiliaries have been developed to fine-tune reactivity and selectivity, and to achieve complementary stereochemical outcomes.[2][14] The development of catalytic, enantioselective methods that obviate the need for stoichiometric chiral auxiliaries represents a major advancement in the field, though Evans' auxiliaries remain a reliable and often preferred method for many applications.

Caption: Historical Development of Evans' Auxiliaries.

Conclusion

The development of Evans' chiral auxiliaries represents a landmark achievement in asymmetric synthesis. Their reliability, predictability, and versatility have made them a cornerstone of modern synthetic organic chemistry. This technical guide has provided a comprehensive overview of their historical development, mechanism of action, and practical application. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules. The enduring legacy of Evans' auxiliaries continues to inspire the development of new and innovative methods for stereocontrolled synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. scribd.com [scribd.com]

- 8. Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ekwan.github.io [ekwan.github.io]

- 10. york.ac.uk [york.ac.uk]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Decisive Role of the Benzyl Group in (R)-4-Benzyl-2-oxazolidinone Mediated Stereodirection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Benzyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis, provides a powerful and predictable method for establishing stereocenters. Derived from the readily available amino acid (R)-phenylalanine, this oxazolidinone, often referred to as an Evans auxiliary, has been instrumental in the stereoselective synthesis of a vast array of complex molecules, including numerous pharmaceuticals and natural products.[1][2][3] This technical guide delves into the critical role of the benzyl group in directing stereochemical outcomes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The remarkable stereodirecting ability of this compound hinges on a combination of steric and electronic effects, which are masterfully exploited in various carbon-carbon bond-forming reactions. The bulky benzyl substituent at the C4 position of the oxazolidinone ring is the primary determinant of facial selectivity, effectively shielding one face of the reactive enolate intermediate.[1][4]

Mechanism of Stereodirection: The Benzyl Group as a Stereochemical Gatekeeper

The stereochemical outcome of reactions employing this compound is predominantly dictated by the formation of a rigid, chelated transition state. This process can be dissected into a few key stages:

-

N-Acylation: The oxazolidinone is first acylated to introduce the desired prochiral substrate.[1][5]

-

Enolate Formation: A strong base is used to deprotonate the α-carbon of the acyl group, leading to the formation of a (Z)-enolate.[6]

-

Chelation and Steric Shielding: A metal cation (commonly lithium, sodium, or boron) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the N-acyl oxazolidinone into a rigid, planar conformation.[4][6] In this conformation, the benzyl group at the C4 position sterically hinders the si-face of the enolate.

-

Diastereoselective Electrophilic Attack: Consequently, the incoming electrophile is forced to approach from the less hindered re-face, leading to the formation of one diastereomer in high excess.[1][4]

This principle of steric hindrance is the cornerstone of the high diastereoselectivities observed in a multitude of transformations, including alkylations and aldol additions.

Quantitative Data Presentation

The following tables summarize the high levels of diastereoselectivity and yields typically achieved in reactions employing this compound as a chiral auxiliary.

Table 1: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone [4]

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | Benzyl | 91 | >99:1 |

| 2 | Allyl iodide | Allyl | 80 | 98:2 |

| 3 | Methyl iodide | Methyl | 92 | 97:3 |

| 4 | Ethyl iodide | Ethyl | 85 | 98:2 |

| 5 | Isopropyl iodide | Isopropyl | 65 | 95:5 |

Table 2: Asymmetric Aldol Reaction of N-Propionyl-(R)-4-benzyl-2-oxazolidinone with Various Aldehydes [7]

| Reaction Type | Evans Auxiliary | Electrophile/Dienophile | Diastereoselectivity (dr or de) |

| Aldol Addition | (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 dr (syn:anti) |

| Alkylation | (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 dr |

| Diels-Alder | (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | 95:5 dr (endo:exo) |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in asymmetric synthesis. The following are representative protocols for key experimental procedures.

Protocol 1: N-Acylation of this compound

This procedure describes the acylation of the oxazolidinone auxiliary with an acid chloride.[1]

Materials:

-

This compound

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone

This protocol details the highly diastereoselective alkylation of the N-acylated oxazolidinone.[1][4]

Materials:

-

N-Propionyl-(R)-4-benzyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add NaHMDS (1.1 equiv) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30 minutes to form the enolate.

-

Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[4]

Protocol 3: Asymmetric Boron-Mediated Aldol Reaction

This protocol describes a highly diastereoselective syn-aldol reaction utilizing a boron enolate.[1]

Materials:

-

N-Propionyl-(R)-4-benzyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzaldehyde

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add freshly distilled benzaldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by the addition of methanol, followed by the slow, careful addition of a 2:1 mixture of methanol and 30% H₂O₂ at 0 °C.

-

Stir the mixture vigorously for 1 hour.

-

Work-up and purify by flash column chromatography.

Protocol 4: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the chiral auxiliary to yield the chiral carboxylic acid.[1]

Materials:

-

N-Alkylated or aldol adduct of the oxazolidinone

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve the oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and H₂O.

-

Cool the solution to 0 °C.

-

Add a 30% aqueous solution of H₂O₂ (4.0 eq) dropwise, followed by the addition of an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the addition of an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

The chiral auxiliary can be recovered from the aqueous layer.

Visualization of Stereodirecting Principles

The following diagrams, generated using Graphviz, illustrate the key mechanistic principles underlying the stereodirecting role of the benzyl group.

Caption: General workflow for asymmetric synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. benchchem.com [benchchem.com]

The Cornerstone of Stereocontrol: An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a paramount challenge in the synthesis of complex molecular targets. This guide provides a comprehensive overview of a foundational strategy in asymmetric synthesis: the use of chiral auxiliaries. We will delve into the core principles, showcase prominent examples with detailed experimental protocols and quantitative data, and visualize the underlying mechanisms and workflows.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a critical consideration in pharmacology where different enantiomers can exhibit vastly different biological activities.[1] One of the most robust and well-established methods to achieve this is through the temporary incorporation of a chiral auxiliary.[2][3] This strategy involves covalently attaching an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[4] Finally, the auxiliary is cleaved from the product and can often be recovered for reuse.[4]

The effectiveness of a chiral auxiliary is determined by several factors: it should be readily available in enantiomerically pure form, easy to attach and remove under mild conditions, and induce a high level of stereocontrol.[5] This guide will focus on three of the most successful and widely employed classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Oxazolidinones: A Paradigm of Stereoselective Alkylation

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries for asymmetric synthesis, particularly for the stereoselective alkylation of enolates.[3][5] These auxiliaries are typically derived from readily available chiral amino alcohols.[6]

The underlying principle of stereocontrol lies in the formation of a rigid, chelated Z-enolate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face. This results in a highly predictable and diastereoselective alkylation.[7]

Quantitative Data for Evans' Asymmetric Alkylation

| Electrophile (E+) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Allyl Iodide | 98:2 | 61-77 |

| Benzyl Bromide | >99:1 | 90 |

| Methyl Iodide | 91:9 | - |

Data compiled from representative examples.[8][9]

Experimental Protocol: Asymmetric Allylation using an Evans' Oxazolidinone

1. Acylation of the Chiral Auxiliary:

-

(S)-4-benzyl-2-oxazolidinone is acylated with propionic anhydride using 4-(dimethylamino)pyridine (DMAP) as a catalyst to yield the corresponding N-propionyl imide.[8]

2. Diastereoselective Alkylation:

-

The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate.

-

Allyl iodide (1.2 eq.) is added, and the reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[7][8]

3. Cleavage of the Chiral Auxiliary:

-

The purified allylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

-

Lithium hydroxide (LiOH) (2.0 eq.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.) are added.

-

The mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of aqueous sodium sulfite.

-

The desired carboxylic acid is isolated after an appropriate workup, and the chiral auxiliary can be recovered.[8]

Myers' Pseudoephedrine Amides: Practical and Efficient Asymmetric Alkylation

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[10][11] Both enantiomers of pseudoephedrine are readily available and inexpensive.[10]

A key feature of this methodology is the use of lithium chloride, which is essential for achieving high rates and diastereoselectivities in the alkylation of the pseudoephedrine amide enolates.[12][13] The stereochemical outcome is highly predictable, with the electrophile adding to the enolate face syn to the C1' methyl group.[13]

Quantitative Data for Myers' Asymmetric Alkylation

| Alkyl Halide (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Methyl Iodide | >98 | 88 |

| Ethyl Iodide | >98 | 83 |

| Benzyl Bromide | >98 | 80 |

| n-Butyl Iodide | >98 | 70 |

Data for the alkylation of pseudoephedrine propionamide.[12]

Experimental Protocol: Asymmetric Benzylation using a Myers' Auxiliary

1. Preparation of the Pseudoephedrine Amide:

-

(+)-Pseudoephedrine is acylated with propionyl chloride in the presence of triethylamine to form the corresponding amide.[13]

2. Diastereoselective Alkylation:

-

A suspension of anhydrous lithium chloride (6.0-7.0 eq.) in THF is prepared.

-

Diisopropylamine (2.25 eq.) is added, and the mixture is cooled to -78 °C.

-

n-Butyllithium (2.1 eq.) is added to form lithium diisopropylamide (LDA).

-

A solution of the pseudoephedrine propionamide (1.0 eq.) in THF is added to the LDA/LiCl slurry at -78 °C.

-

The mixture is warmed to 0 °C for 10-15 minutes to ensure complete enolization.

-

The enolate suspension is cooled back to 0 °C, and benzyl bromide (1.5-4.0 eq.) is added.

-

The reaction is stirred until completion and then quenched with water.

-

The product is extracted, and the crude material is often crystalline and can be purified by recrystallization.[13][14]

3. Cleavage of the Chiral Auxiliary:

-

The alkylated pseudoephedrine amide can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomerically enriched carboxylic acid.[12]

-

Alternatively, reduction with a suitable hydride reagent can provide the chiral primary alcohol.[12]

Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Aldehydes and Ketones

The Enders' hydrazone method, utilizing (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), is a powerful technique for the asymmetric α-alkylation of aldehydes and ketones.[15][16] These auxiliaries are derived from proline and glutamic acid, respectively.[15]

The reaction proceeds through the formation of a hydrazone, which is then deprotonated to form a resonance-stabilized azaenolate. The stereochemistry of the subsequent alkylation is controlled by the chelation of the lithium cation between the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, which creates a rigid five-membered ring. This conformation directs the incoming electrophile to the less hindered face of the azaenolate.[17]

Quantitative Data for Enders' Asymmetric Alkylation

| Ketone | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Cyclohexanone | Methyl Iodide | >95 | >95 | 70-80 |

| 3-Pentanone | Propyl Iodide | ≥97 | ≥97 | 65 |

| Acetone | Benzyl Bromide | >98 | >98 | 55-65 |

Data compiled from various sources.[15][16][18]

Experimental Protocol: Asymmetric α-Methylation of Cyclohexanone using SAMP

1. Hydrazone Formation:

-

Cyclohexanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) under argon to form the corresponding hydrazone. The crude product is purified by distillation.[15]

2. Diastereoselective Alkylation:

-

The purified SAMP-hydrazone is dissolved in anhydrous diethyl ether and added to a solution of lithium diisopropylamide (LDA) in ether at 0 °C.

-

The mixture is cooled to -110 °C, and methyl iodide is added slowly.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.[15]

3. Cleavage of the Chiral Auxiliary:

-

The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C.

-

Ozone is bubbled through the solution until a blue color persists, indicating complete cleavage of the C=N bond.

-

A reductive workup (e.g., with dimethyl sulfide) affords the α-methylated cyclohexanone.[15][19]

Conclusion

Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry in organic synthesis. The Evans', Myers', and Enders' methodologies, each with its own set of advantages and applications, have become indispensable tools for the construction of complex chiral molecules. The high levels of stereoselectivity, predictable outcomes, and the ability to recover the auxiliary make these methods highly valuable in both academic research and industrial drug development. A thorough understanding of the underlying principles, as outlined in this guide, is essential for the rational design and successful execution of asymmetric syntheses.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. york.ac.uk [york.ac.uk]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 16. web.mit.edu [web.mit.edu]

- 17. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 19. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone

Introduction

The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective construction of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds with a high degree of predictability and control.[1][2] This methodology is foundational in the synthesis of complex molecules, particularly in the development of pharmaceuticals and the total synthesis of natural products like polyketides.[1][3] The reaction employs a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, which is temporarily incorporated into the molecule to direct the stereochemical outcome of the reaction.[3][4] The high diastereoselectivity is achieved through a well-defined, chair-like transition state, making this reaction a reliable strategy for installing two contiguous stereocenters.[2][5][6]

Reaction Principle and Stereochemical Control

The stereochemical outcome of the Evans aldol reaction is reliably predicted by the Zimmerman-Traxler transition state model.[2][5] The process involves several key steps that ensure high diastereoselectivity:

-

Formation of the (Z)-Enolate : The N-acylated oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[2] This combination selectively generates the (Z)-enolate.[2]

-

Chelated Transition State : The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1][7]

-

Stereodirection by the Auxiliary : The benzyl substituent at the C4 position of the (R)-oxazolidinone sterically shields one face of the enolate.[5] To minimize steric hindrance, the R' group of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters.[5][6] This controlled approach consistently leads to the formation of the syn-aldol product.[1][8]

Caption: Evans Aldol Reaction Mechanism.

Experimental Workflow

The overall experimental process for a typical asymmetric aldol reaction using the this compound auxiliary involves three main stages: N-acylation of the chiral auxiliary, the stereoselective aldol addition, and finally, the cleavage and removal of the auxiliary to yield the desired chiral product.

Caption: General Experimental Workflow.

Quantitative Data Summary

The boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with various aldehydes consistently produces the corresponding syn-aldol adducts with high yields and excellent diastereoselectivity.

| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) |

| 1 | Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |

| 2 | Benzaldehyde | Phenyl | ~80-90 | >98:2 |

| 3 | Propionaldehyde | Ethyl | ~85 | >95:5 |

| 4 | Acetaldehyde | Methyl | ~75-85 | >95:5 |

Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: N-Acylation of this compound